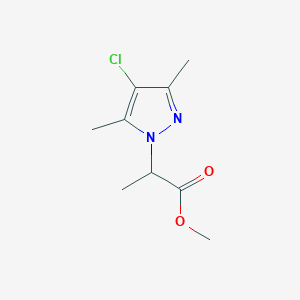

methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Description

Methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS: 1005694-87-0) is a pyrazole-based ester with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g/mol . It serves as a versatile small-molecule scaffold in laboratory settings, though commercial availability is currently discontinued. The compound features a pyrazole ring substituted with chloro (4-position) and methyl (3,5-positions) groups, coupled with a methyl ester side chain.

Properties

IUPAC Name |

methyl 2-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-5-8(10)6(2)12(11-5)7(3)9(13)14-4/h7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWVLXGMGADCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C(=O)OC)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted pyrazole derivatives.

Oxidation: Formation of pyrazole N-oxides or other oxidized derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Hydrolysis: Formation of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Scientific Research Applications

Methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups on the pyrazole ring can influence its binding affinity and selectivity towards these targets. Additionally, the ester group may undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological molecules.

Comparison with Similar Compounds

Ethyl 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Key Differences :

- Ester Group : The ethyl ester analog replaces the methyl ester, altering physical properties such as hydrophobicity and molecular weight (C₁₀H₁₅ClN₂O₂ , MW: 230.69 g/mol).

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₂ | C₁₀H₁₅ClN₂O₂ |

| Molecular Weight (g/mol) | 216.66 | 230.69 |

| Ester Group | Methyl | Ethyl |

Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate

Synthesis : Produced via reaction of 3,5-dimethyl-1H-pyrazole with methyl acrylate under mild conditions .

Structural Contrasts :

- Substituents : Lacks the 4-chloro group present in the target compound.

- Reactivity : The absence of the electron-withdrawing chloro substituent may enhance nucleophilic aromatic substitution (NAS) at the 4-position.

Methyl 3-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Synthesis: Derived from Vilsmeier–Haack formylation of methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate using POCl₃/DMF . Functional Differences:

- Substituent : A formyl group replaces the chloro group at the 4-position.

- Applications : The formyl group enables further derivatization (e.g., condensation reactions), making this compound a key intermediate for heterocyclic synthesis.

N-Chloroethylpyrazole Derivatives

Reactivity Notes:

- Compounds like N-chloroethylpyrazole-4-carboxaldehyde (from Vilsmeier–Haack reactions) highlight the role of substituents on reactivity. Unlike 2-(pyrazol-1-yl)-ethanols, which resist formylation, acylated derivatives undergo successful Vilsmeier–Haack reactions .

- Comparison Insight: The chloro group in methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate may similarly influence electronic and steric properties, affecting its participation in cross-coupling or substitution reactions.

Physicochemical and Reactivity Analysis

Electronic Effects

Steric Considerations

- This contrasts with unsubstituted pyrazoles, which are more amenable to functionalization.

Biological Activity

Methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C12H14ClN3O2

Molecular Weight: 271.71 g/mol

IUPAC Name: Methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

SMILES Notation: CC(C(=O)OC)N1C(=CC(=N1)C(C)C)Cl

The structure of this compound features a pyrazole ring substituted with chlorine and methyl groups, contributing to its unique biological properties.

The biological activity of methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound exhibits inhibitory effects on various enzymes involved in inflammatory pathways, which can lead to reduced production of pro-inflammatory mediators.

- Receptor Binding: It may bind to specific receptors that modulate cellular responses, impacting signaling pathways related to inflammation and cell proliferation.

Antioxidant Activity

Research indicates that pyrazole derivatives possess significant antioxidant properties. Methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Activity

The compound demonstrates notable anti-inflammatory effects. In vitro studies have shown that it inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), both of which are key mediators in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has exhibited antimicrobial properties against several pathogens. Studies have reported its efficacy against both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Study on Antifungal Activity

A study evaluated the antifungal activity of various pyrazole derivatives, including methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate. The results indicated moderate to excellent inhibition of mycelial growth in several phytopathogenic fungi. The compound was particularly effective against Botrytis cinerea and Fusarium solani, showcasing its potential in agricultural applications .

In Vivo Studies

In vivo studies have demonstrated the anti-inflammatory effects of this compound in animal models. Administration led to a significant reduction in swelling and pain associated with induced inflammation, supporting its potential use in clinical settings for managing inflammatory conditions .

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | High | Free radical scavenging |

| Anti-inflammatory | Moderate to high | Inhibition of NO and TNF-α production |

| Antimicrobial | Moderate | Inhibition of bacterial growth |

| Antifungal | Moderate to excellent | Mycelial growth inhibition |

Q & A

Basic: What are the optimal reaction conditions for synthesizing methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate?

The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with diketones or β-keto esters. Key steps include:

- Pyrazole ring formation : Reacting methyl acrylate with hydrazine hydrate under controlled pH (acidic or basic conditions) to form the pyrazole core .

- Chlorination : Introducing the chloro group at the 4-position using chlorinating agents (e.g., POCl₃) in anhydrous solvents like DCM .

- Esterification : Optimizing solvent choice (e.g., ethanol or DMF) and temperature (reflux at 80–100°C) to ensure high yields .

- Purification : Recrystallization from methanol or ethanol to achieve >95% purity .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving steric effects from the chloro and dimethyl groups .

- NMR spectroscopy : ¹H and ¹³C NMR confirm the propanoate backbone and pyrazole substituents. Key signals include δ ~2.3 ppm (methyl groups) and δ ~4.1 ppm (ester OCH₃) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~257.1 for C₁₀H₁₄ClN₂O₂⁺) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from differences in assay conditions or target specificity. Methodological strategies include:

- Dose-response studies : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

- Target validation : Use knockout cell lines or competitive binding assays to confirm interactions with enzymes/receptors .

- Meta-analysis : Cross-reference data with structurally analogous pyrazole derivatives (e.g., methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate) to identify structure-activity trends .

Advanced: What computational methods are effective for modeling the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Optimize geometries and calculate electrostatic potential surfaces to predict binding affinities .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cyclooxygenase-2) .

- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent models (e.g., TIP3P water) over 100-ns trajectories .

Advanced: How can the pharmacokinetic profile of this compound be optimized for drug discovery?

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH or -NH₂) to improve solubility without compromising pyrazole ring stability .

- Metabolic stability : Test cytochrome P450 inhibition using liver microsomes and modify substituents (e.g., replacing chloro with trifluoromethyl) .

- Prodrug strategies : Convert the ester group to a carboxylic acid for enhanced bioavailability .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The chloro group at the 4-position is highly electrophilic due to:

- Electronic effects : Electron-withdrawing chloro and ester groups activate the pyrazole ring for SNAr reactions .

- Steric protection : 3,5-Dimethyl groups hinder attack at adjacent positions, directing nucleophiles to the 4-chloro site .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .

Basic: How should researchers assess purity and stability during storage?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<1%) .

- Stability testing : Store at –20°C in inert atmospheres (argon) to prevent ester hydrolysis. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) .

Advanced: What strategies mitigate regioselectivity challenges during pyrazole functionalization?

- Directed metalation : Use LDA or Grignard reagents to deprotonate specific positions (e.g., 4-chloro site) before electrophilic quenching .

- Protecting groups : Temporarily block reactive sites (e.g., ester reduction to alcohol) during modifications .

- Microwave-assisted synthesis : Enhance reaction control and reduce side products through rapid, uniform heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.